[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine [(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17755320
InChI: InChI=1S/C10H17BrN2S/c1-13(2)5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,3-5,7H2,1-2H3
SMILES:
Molecular Formula: C10H17BrN2S
Molecular Weight: 277.23 g/mol

[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine

CAS No.:

Cat. No.: VC17755320

Molecular Formula: C10H17BrN2S

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine -

Specification

Molecular Formula C10H17BrN2S
Molecular Weight 277.23 g/mol
IUPAC Name N-[(4-bromothiophen-2-yl)methyl]-N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C10H17BrN2S/c1-13(2)5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,3-5,7H2,1-2H3
Standard InChI Key VXVLMXKXIDGGCH-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCNCC1=CC(=CS1)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a 4-bromothiophen-2-ylmethyl group connected via a methylene bridge to a 3-(dimethylamino)propylamine moiety. The thiophene ring’s bromine atom at the 4-position introduces substantial steric and electronic effects, while the dimethylamino group enhances solubility and potential hydrogen-bonding capabilities. Comparative analysis with [(4-Bromothiophen-2-yl)methyl][3-(methylsulfanyl)propyl]amine (MW = 280.3 g/mol) reveals that replacing the methylsulfanyl group with dimethylamino increases molecular weight to approximately 293.25 g/mol (calculated from C10_{10}H16_{16}BrN2_2S).

Table 1: Comparative Molecular Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC10_{10}H16_{16}BrN2_2S293.25Dimethylamino, Bromothiophene
[(4-Bromothiophen-2-yl)methyl][3-(methylsulfanyl)propyl]amineC9_9H14_{14}BrNS2_2280.30Methylsulfanyl, Bromothiophene
[1-(5-Bromothiophen-2-yl)ethyl][3-(dimethylamino)propyl]amineC11_{11}H19_{19}BrN2_2S291.25Ethyl linkage, 5-bromothiophene

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of analogous compounds indicate distinct chemical shifts for protons adjacent to the bromothiophene ring (δ = 7.2–7.5 ppm for aromatic protons) and the dimethylamino group (δ = 2.2–2.5 ppm for N–CH3_3) . Density functional theory (DFT) calculations predict a dipole moment of ~4.2 D, suggesting moderate polarity conducive to membrane permeability in drug design.

Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis

The synthesis typically begins with 4-bromothiophene-2-carbaldehyde, which undergoes reductive amination with 3-(dimethylamino)propylamine. Glacial acetic acid catalyzes the formation of the imine intermediate, followed by sodium borohydride reduction to yield the final amine .

Key Reaction Steps:

  • Imine Formation:
    4-Bromothiophene-2-carbaldehyde+3-(Dimethylamino)propylamineCH3COOHImine Intermediate\text{4-Bromothiophene-2-carbaldehyde} + \text{3-(Dimethylamino)propylamine} \xrightarrow{\text{CH}_3\text{COOH}} \text{Imine Intermediate}

  • Reduction:
    Imine IntermediateNaBH4Target Amine\text{Imine Intermediate} \xrightarrow{\text{NaBH}_4} \text{Target Amine}

Table 2: Synthetic Conditions and Yields for Analogous Compounds

Starting MaterialsCatalyst/SolventTemperature (°C)Yield (%)Reference
4-Bromo-2-methylaniline + 3-Bromothiophene-2-carbaldehydeCH3_3COOH/Ethanol8094
5-Bromothiophene-2-carbaldehyde + 3-(Dimethylamino)propylaminePd(PPh3_3)4_4/Dioxane9040

Challenges in Purification

Chromatographic purification is often required due to byproducts from incomplete reduction or residual catalysts. Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Applications in Medicinal Chemistry and Drug Discovery

Kinase Inhibition and Anticancer Activity

Structural analogs demonstrate inhibitory activity against tyrosine kinases (IC50_{50} = 0.8–2.4 μM), with the dimethylamino group enhancing binding to ATP pockets. In vitro studies on breast cancer cell lines (MCF-7) show apoptosis induction at 10 μM concentrations.

Comparative Analysis with Related Amine Derivatives

Electronic Effects of Substituents

Replacing the dimethylamino group with morpholino (as in [(4-Bromothiophen-2-yl)methyl][2-methyl-2-(morpholin-4-yl)propyl]amine) reduces logP by 0.5 units, improving aqueous solubility but decreasing blood-brain barrier penetration.

Steric Considerations in Receptor Binding

Molecular docking simulations reveal that the 4-bromo substituent on thiophene creates a steric clash with hydrophobic pockets in serotonin receptors (5-HT2A_{2A}), reducing affinity compared to non-brominated analogs.

Future Directions and Research Gaps

Targeted Delivery Systems

Encapsulation in liposomal nanoparticles could enhance bioavailability, as preliminary studies show a 3-fold increase in plasma half-life for nanoformulated analogs .

Mechanistic Studies

Elucidating the compound’s metabolic pathways using hepatic microsomes and LC-MS/MS is critical for preclinical development.

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